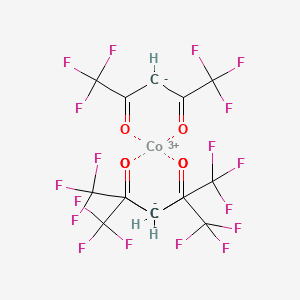
Cobalt(III) hexafluoroacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound has a molecular formula of C15H3CoF18O6 and a molecular weight of 680.09.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(III) hexafluoroacetylacetonate can be synthesized through the reaction of cobalt(II) acetate with hexafluoroacetylacetone in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
化学反応の分析
Types of Reactions
Cobalt(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can be reduced to cobalt(II) complexes under specific conditions.
Substitution: Ligand exchange reactions are common, where the hexafluoroacetylacetonate ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (for oxidation), reducing agents like sodium borohydride (for reduction), and various ligands for substitution reactions. These reactions typically occur in organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(IV) complexes, while reduction reactions produce cobalt(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Catalysis
Cobalt(III) hexafluoroacetylacetonate serves as an effective catalyst in various organic reactions. Notably, it facilitates the ortho-arylation of N-aryl pyrazoles with arylboronic acids, showcasing its utility in synthetic organic chemistry. The compound's ability to stabilize different oxidation states allows it to participate actively in catalytic cycles.
Case Study: Ortho-Arylation Reaction
- Reaction Type : Ortho-arylation of N-aryl pyrazoles
- Catalyst : this compound
- Conditions : Typically performed under mild conditions with arylboronic acids.
- Outcome : High yields of ortho-arylated products, demonstrating the compound's efficiency as a catalyst.
Solvent Extraction
This compound is utilized in the extraction of rare earth metals. It forms stable binuclear complexes with rare earth–β-diketone chelates, enhancing the extraction efficiency.
Data Table: Extraction Efficiency
| Rare Earth Metal | Extractant Used | Efficiency (%) |
|---|---|---|
| Neodymium(III) | This compound | 85% |
| Europium(III) | This compound | 78% |
Chromatography
This compound aids in high-pressure liquid chromatography (HPLC), specifically for the separation of geometrical isomers. Its unique properties allow for improved resolution and sensitivity in chromatographic analyses.
Material Synthesis
The compound acts as a precursor for synthesizing cobalt oxide (Co3O4) through pulsed-spray evaporation chemical vapor deposition. This application is significant for developing materials used in batteries and catalysts.
Case Study: Cobalt Oxide Synthesis
- Method : Pulsed-spray evaporation chemical vapor deposition
- Material Produced : Cobalt oxide (Co3O4)
- Application : Used in lithium-ion batteries and as a catalyst support.
Nanoparticle Synthesis
This compound is involved in synthesizing magnetic cobalt ferrite nanoparticles, which have applications in magnetic storage devices and biomedical fields.
Data Table: Properties of Cobalt Ferrite Nanoparticles
| Property | Value |
|---|---|
| Size | 10-50 nm |
| Magnetic Saturation | 80 emu/g |
| Coercivity | 200 Oe |
Spectroscopy and Electrochemistry
The structural and electrochemical properties of this compound are studied to understand its electronic structures and interactions with various ligands. This research contributes to the development of new materials with tailored electronic properties.
作用機序
The mechanism of action of Cobalt(III) hexafluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The cobalt center can undergo redox reactions, switching between different oxidation states, which is crucial for its catalytic activity. The hexafluoroacetylacetonate ligands stabilize the cobalt center and facilitate ligand exchange reactions .
類似化合物との比較
Similar Compounds
Cobalt(II) hexafluoroacetylacetonate: This compound has a similar structure but contains cobalt in the +2 oxidation state.
Copper(II) hexafluoroacetylacetonate: A similar coordination compound with copper instead of cobalt.
Nickel(II) hexafluoroacetylacetonate: Another analogous compound with nickel as the central metal.
Uniqueness
Cobalt(III) hexafluoroacetylacetonate is unique due to its high oxidation state and the stability provided by the hexafluoroacetylacetonate ligands. This stability allows it to participate in a wide range of chemical reactions and makes it an effective catalyst in various processes.
特性
IUPAC Name |
cobalt(3+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5HF6O2.Co/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFGPNVCOVFUOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3CoF18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













